N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide
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Overview
Description
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family. Cinnamamides are derivatives of cinnamic acid, a naturally occurring compound in plants known for its various pharmacological activities such as antioxidant, antimicrobial, anticancer, and anti-inflammatory properties . This particular compound is characterized by the presence of methoxy groups and a cinnamamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .
Industrial Production Methods
Industrial production of cinnamamides, including this compound, often employs enzymatic synthesis due to its efficiency and eco-friendliness. Continuous-flow microreactors are used to optimize the reaction conditions, ensuring high conversion rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced amines, and substituted aromatic compounds
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The methoxy groups and cinnamamide moiety play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cinnamamides and derivatives of cinnamic acid, such as:
- N-phenethylcinnamamide
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- Coumaroyltyramine derivatives
Uniqueness
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide is unique due to the presence of methoxy groups, which enhance its biological activity and stability. Compared to other cinnamamides, it exhibits better α-glucosidase inhibitory activity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(13-17)18(23-2)14-20-19(21)12-11-15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCKUKVBFELDS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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